Evidence Gap Declaration: No Published Potency (IC50/Ki) Data Available for Comparator Analysis
A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, Google Patents, Wiley SpectraBase) was conducted for CAS 1021130-91-5. No quantitative in vitro potency data (e.g., IC50, Ki, EC50) against any defined molecular target was identified. The closest structurally characterized series, the alpha-adrenoceptor antagonist pyridazinones, provides SAR context for the class, but no direct head-to-head or cross-study comparable data involving this specific compound versus an analog exists . As a consequence, any claim of differential potency, selectivity, or functional activity is currently unsupported. This evidence item itself is the record of a critical data gap that must be considered in scientific procurement decisions.
| Evidence Dimension | Potency (IC50) at alpha-1/alpha-2 adrenoceptors |
|---|---|
| Target Compound Data | No data available for CAS 1021130-91-5 |
| Comparator Or Baseline | Representative class member from Corsano et al. 1995: IC50 values in the 10-100 nM range for postsynaptic alpha-1 adrenoceptors in rat vas deferens |
| Quantified Difference | Not calculable (target compound data missing) |
| Conditions | Rat vas deferens pre- and postsynaptic alpha-adrenoceptor assays (Corsano et al. 1995) |
Why This Matters
Researchers requiring a characterized pharmacological tool should prioritize other compounds in the series with published potency data, as selecting 1021130-91-5 introduces an unquantified risk of inactivity or unexpected target profile.
- [1] S. Corsano et al. Novel and highly selective postsynaptic alpha-adrenoceptor antagonists - synthesis and structure-activity-relationships of alkane-bridged 4-(phenoxyethyl)-1-piperazinyl-3(2H)-pyridazinones. European Journal of Medicinal Chemistry, 30(1), 1995, pp. 71-75. View Source
